1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- is a benzimidazole derivative. Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse range of pharmacological activities. [] These compounds have demonstrated potential therapeutic applications in various areas, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anthelmintic agents. [, ] The structural diversity of benzimidazoles allows for modifications that can potentially lead to enhanced pharmacological activity and improved drug-like properties. []
This compound belongs to the benzimidazole class of organic compounds, which are known for their significant biological activities and applications in pharmaceuticals. Benzimidazoles are often utilized in the synthesis of various drugs due to their ability to interact with biological targets effectively.
The synthesis of 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- can be achieved through several methods. A notable synthetic route involves the following steps:
The molecular structure of 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- can be described using various structural representations:
InChI=1S/C14H12N4O2S/c1-9-12(15-7-6-13(9)18(19)20)8-21-14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)
.
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)[N+](=O)[O-]
.
These representations illustrate the compound's complex arrangement of atoms, including a benzene ring fused with a nitrogen-containing heterocycle and a nitro group attached to the pyridine moiety.
The compound participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 1H-Benzimidazole derivatives often involves their interaction with specific biological targets:
The physical and chemical properties of 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- include:
Property | Value |
---|---|
Molecular Weight | |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
LogP | (indicating moderate lipophilicity) |
These properties are crucial for understanding its behavior in biological systems and its potential as a therapeutic agent.
1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- has several scientific applications:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0